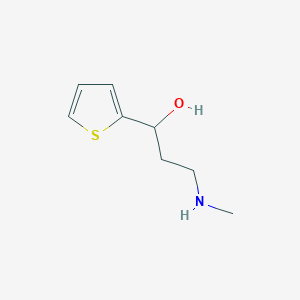

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(methylamino)-1-thiophen-2-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVVFOJMOHFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50869604 | |

| Record name | 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50869604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-56-1 | |

| Record name | 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116539561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(N-METHYLAMINO)-1-(2-THIENYL)-1-PROPANOL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN1J3TV06Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural framework, featuring a thiophene ring, a hydroxyl group, and a secondary amine, makes it a valuable synthetic intermediate and a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental basic properties of this compound, with a focus on its chemical characteristics, synthesis, and its pivotal role as a precursor in the synthesis of the antidepressant Duloxetine. The stereochemistry of this molecule is of paramount importance, as the different enantiomers can exhibit distinct pharmacological profiles.

Chemical and Physical Properties

The basicity of this compound is primarily attributed to the lone pair of electrons on the nitrogen atom of the methylamino group. This allows the compound to act as a Brønsted-Lowry base, accepting a proton to form a protonated species. The thiophene ring, an aromatic heterocycle, influences the electronic properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C8H13NOS | [][2][3] |

| Molecular Weight | 171.26 g/mol | [][2][4] |

| IUPAC Name | This compound | [2] |

| CAS Number | 116539-56-1 (racemate) | [2] |

| 116539-55-0 ((S)-enantiomer) | [4] | |

| 116539-57-2 ((R)-enantiomer) | [] | |

| Appearance | White powder | [5] |

| Storage Temperature | 2-8°C, sealed in a dry environment |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiophene ring, the methine proton adjacent to the hydroxyl group, the methylene protons of the propane chain, and the methyl protons of the amino group. The chemical shifts and coupling patterns would provide valuable information about the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the different carbon environments within the molecule, including the carbons of the thiophene ring, the propane chain, and the methyl group.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the O-H stretching of the alcohol group, the N-H stretching of the secondary amine, C-H stretching from the alkyl and aromatic parts of the molecule, and C=C and C-S stretching vibrations of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of the compound (171.26 g/mol ).[][2][4] The fragmentation pattern would likely involve the loss of water, the methylamino group, or cleavage of the propane chain, providing further structural confirmation.

Synthesis and Stereochemistry

The synthesis of this compound is a critical step in the production of Duloxetine.[][6] Several synthetic routes have been developed, often starting from 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7]

A common synthetic approach involves a Mannich reaction of 2-acetylthiophene with formaldehyde and dimethylamine to form a Mannich base, followed by reduction of the ketone to the corresponding alcohol. Subsequent N-demethylation can yield the desired secondary amine.

Caption: Generalized synthetic workflow for this compound.

The stereochemistry at the carbinol center is crucial for the synthesis of the desired enantiomer of Duloxetine.[] Enantiomerically pure (S)- or (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol can be obtained through asymmetric synthesis or by resolution of the racemic mixture.[][8]

Pharmacological Significance and Applications

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used as an antidepressant.[][6] Specifically, the (S)-enantiomer is the precursor to (S)-Duloxetine.[7]

Beyond its role as a synthetic intermediate, the structural motif of a β-amino alcohol with an aromatic ring is a common pharmacophore in various biologically active compounds. The (R)-enantiomer, for instance, is noted as a versatile intermediate in the development of cardiovascular and central nervous system drugs, including β-blockers and antiarrhythmic agents, due to its resemblance to β-adrenergic agonists and antagonists.[] This makes it a valuable scaffold for drug discovery and in receptor binding studies.[]

Metabolism and Toxicology

There is limited publicly available information specifically on the metabolism and toxicological profile of this compound itself. In a drug development context, understanding the metabolic fate of such an intermediate would be important to assess potential impurities in the final active pharmaceutical ingredient (API).

Studies on structurally related compounds, such as 3-(phenylamino)propane-1,2-diol, have shown that metabolism can occur on the aromatic ring and the amino group, leading to various metabolites.[9][10] It is plausible that this compound could undergo similar metabolic transformations, such as oxidation of the thiophene ring or N-demethylation. However, specific studies on this compound are required for a definitive metabolic profile.

Toxicological data for this specific compound is not extensively reported in the public domain. As with any chemical intermediate, appropriate safety precautions should be taken during handling in a laboratory or industrial setting.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, primarily due to its role as a crucial building block in the synthesis of Duloxetine. Its basic properties, stemming from the methylamino group, and its versatile chemical nature make it an important subject of study for synthetic and medicinal chemists. The stereochemistry of this molecule is a critical determinant of its utility in the synthesis of specific enantiomers of target drugs. Further research into the pharmacological, metabolic, and toxicological profiles of this compound itself could reveal additional applications and provide a more complete understanding of its biological behavior.

References

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. Metabolism of (R)- and (S)-3-(phenylamino)propane-1,2-diol in C57BL/6- and A/J-strain mice. Identification of new metabolites with potential toxicological significance to the toxic oil syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol CAS number

An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and its Stereoisomers for Pharmaceutical Research and Development

Introduction

This compound is a chiral β-amino alcohol that has garnered significant attention within the pharmaceutical industry. Its structural framework, which incorporates a thiophene ring and a methylamino propanol side chain, positions it as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The presence of a chiral center gives rise to different stereoisomers, each with potentially distinct pharmacological profiles, making stereoselective synthesis and characterization paramount.

This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, CAS numbers for its various forms, physicochemical properties, synthetic pathways, and its pivotal role as a key intermediate in drug development, most notably for the antidepressant Duloxetine.

Chemical Identity and CAS Numbers

This compound exists as a racemic mixture and as two distinct enantiomers, (R) and (S). It is crucial for researchers and drug development professionals to distinguish between these forms, as the biological activity and regulatory requirements can differ significantly. Each form is uniquely identified by its Chemical Abstracts Service (CAS) number.

| Form | IUPAC Name | CAS Number | Synonyms |

| Racemic | 3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-56-1 | 3-Methylamino-1-(2-thienyl)-1-propanol, Duloxetine impurity B[1][2] |

| (R)-enantiomer | (1R)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-57-2 | (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol[][4] |

| (S)-enantiomer | (1S)-3-(Methylamino)-1-thiophen-2-ylpropan-1-ol | 116539-55-0 | (S)-(-)-3-(N-methylamino)-1-(2-thienyl)-1-propanol, Duloxetine hydrochloride impurity B [EP][5] |

Physicochemical Properties

The physicochemical properties of this compound are fundamental to its handling, formulation, and pharmacokinetic profile when incorporated into a larger drug molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS | PubChem[2][5] |

| Molecular Weight | 171.26 g/mol | PubChem[2][5] |

| InChIKey | YEJVVFOJMOHFRL-UHFFFAOYSA-N (Racemic) | PubChem[2] |

| YEJVVFOJMOHFRL-SSDOTTSWSA-N ((R)-enantiomer) | BOC Sciences[] | |

| YEJVVFOJMOHFRL-ZETCQYMHSA-N ((S)-enantiomer) | PubChem[5] | |

| Appearance | White to light yellow powder or crystals | Sigma-Aldrich[6] |

Synthesis and Manufacturing Overview

The synthesis of this compound, particularly its enantiomerically pure forms, is a key step in the manufacturing of several pharmaceuticals. Various synthetic strategies have been developed, often starting from readily available thiophene derivatives such as 2-acetylthiophene or 2-thiophenecarboxaldehyde.[7][8]

A common synthetic approach involves the formation of the aminoketone precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, followed by a reduction of the keto group to the corresponding alcohol.[9] The stereochemistry of the final product is critical and can be controlled through enantioselective reduction methods, such as using dehydrogenases or chiral reducing agents.[10]

Below is a generalized workflow for the synthesis of an enantiomerically pure form of this compound.

Caption: Generalized synthetic workflow for (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.

Role in Drug Development

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of complex pharmaceutical molecules.

Key Intermediate in the Synthesis of Duloxetine

The (S)-enantiomer, (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, is a crucial intermediate in the synthesis of Duloxetine.[][7] Duloxetine is a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depressive disorder, generalized anxiety disorder, and other conditions.[11] The specific stereochemistry of the intermediate is essential for the desired pharmacological activity of the final drug product.

Applications in Cardiovascular Drug Discovery

The structural motif of this compound, particularly the (R)-enantiomer, aligns with the pharmacophore of β-adrenergic receptor agonists and antagonists.[] This makes it a valuable starting material for the synthesis of:

-

β-Blockers: Used to manage cardiovascular conditions such as hypertension, angina, and arrhythmias. The (R)-configuration can provide stereoselective binding to adrenergic receptors, potentially leading to higher efficacy and fewer side effects.[]

-

Antiarrhythmic Agents: Its structure serves as a scaffold for designing compounds that modulate adrenergic signaling to stabilize cardiac rhythm.[]

Scaffold for Asymmetric Synthesis

The well-defined stereochemistry of the enantiomerically pure forms of this compound makes it an ideal scaffold for asymmetric synthesis. Medicinal chemists utilize it to construct other complex chiral molecules with predictable stereochemical outcomes, accelerating the discovery of novel ligands, catalysts, and bioactive compounds.[]

Analytical Methodologies

The quality control and characterization of this compound and its derivatives rely on various analytical techniques. High-performance liquid chromatography (HPLC), particularly reverse-phase HPLC, is a common method for analyzing the compound and its impurities.[12] A typical method might use a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[12]

Safety and Handling

While specific toxicity data for this compound is not extensively detailed in the provided search results, the (S)-enantiomer has GHS classifications indicating it can be harmful if swallowed and may cause severe skin burns and eye damage.[5] It is also noted as being harmful to aquatic life with long-lasting effects.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. It should be stored in a dark place under an inert atmosphere at room temperature.[6]

Conclusion

This compound, in its racemic and enantiomerically pure forms, is a fundamentally important intermediate in the pharmaceutical industry. Its distinct CAS numbers for each stereoisomer allow for precise identification and sourcing. The compound's versatile chemical nature enables its use in the synthesis of a range of therapeutics, from the widely used antidepressant Duloxetine to potential new treatments for cardiovascular diseases. A thorough understanding of its synthesis, properties, and applications is therefore essential for researchers and professionals in the field of drug discovery and development.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 5. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 8. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]

- 9. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 10. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

- 11. This compound | High Purity [benchchem.com]

- 12. (1S)-3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-ol | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: Synthesis, Stereochemistry, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, a pivotal chemical intermediate in modern pharmaceutical synthesis. We will delve into its chemical structure, stereoisomerism, and its critical role in the production of duloxetine. This document will explore various synthetic pathways, offering insights into the rationale behind methodological choices and providing detailed experimental protocols.

Introduction: The Significance of a Thiophene-Containing Amino Alcohol

This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry.[] Its structure is characterized by a thiophene ring, a secondary amine, and a hydroxyl group, which collectively contribute to its utility as a versatile building block in drug discovery. The thiophene moiety, a sulfur-containing five-membered aromatic ring, is a privileged pharmacophore found in numerous FDA-approved drugs, valued for its ability to modulate physicochemical properties such as lipophilicity and metabolic stability.[2][3][4][5]

The primary importance of this compound lies in its role as a key intermediate in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and other conditions.[][6][7] The specific stereochemistry of this intermediate is crucial for the pharmacological activity of the final drug product.

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a propan-1-ol backbone substituted with a methylamino group at the 3-position and a thiophen-2-yl group at the 1-position.

Molecular Formula: C₈H₁₃NOS[8][9]

Molecular Weight: 171.26 g/mol [8][9]

IUPAC Name: this compound[8]

The presence of a chiral center at the carbon atom bearing the hydroxyl group gives rise to two enantiomers: (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol and (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. The (S)-enantiomer is the crucial precursor for the synthesis of (S)-(+)-Duloxetine.[6][10]

Below is a Graphviz diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Synthetic Strategies

The synthesis of this compound can be achieved through various routes, with the choice of method often depending on factors such as desired stereochemistry, scalability, and cost-effectiveness.

Mannich Reaction: A Classical Approach

A common and versatile method for the synthesis of β-amino alcohols is the Mannich reaction.[11][12][13] This three-component condensation reaction involves an aldehyde (typically formaldehyde), a primary or secondary amine (methylamine in this case), and a ketone with an acidic α-proton (2-acetylthiophene).[7][14]

Reaction Scheme:

2-Acetylthiophene + Formaldehyde + Methylamine → 3-(Methylamino)-1-(thiophen-2-yl)propan-1-one → this compound

The reaction proceeds via the formation of a Mannich base, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, which is subsequently reduced to the desired amino alcohol.

Below is a Graphviz diagram illustrating the general scheme of the Mannich reaction for the synthesis of this compound.

References

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 7. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 8. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of syn- and enantioenriched anti-β-amino alcohols by highly diastereoselective borono-Mannich allylation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. tandfonline.com [tandfonline.com]

- 13. Mannich reaction - Wikipedia [en.wikipedia.org]

- 14. ijitee.org [ijitee.org]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol molecular weight

An In-Depth Technical Guide to 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a chiral amino alcohol that has garnered significant attention in medicinal chemistry and pharmaceutical development. Its structural architecture, featuring a thiophene ring, a secondary amine, and a hydroxyl group on a propane backbone, makes it a versatile and highly valuable synthetic intermediate. Most notably, it is a key precursor in the synthesis of Duloxetine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used for treating major depressive disorder and other conditions.[] Beyond its role in antidepressant synthesis, its structural similarity to the β-adrenergic pharmacophore allows it to serve as a foundational scaffold for developing cardiovascular drugs, including β-blockers and antiarrhythmic agents.[] The compound's stereochemistry is of paramount importance, as different enantiomers can exhibit distinct pharmacological activities and potencies, making enantioselective synthesis a critical aspect of its production.[] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and handling.

Physicochemical and Structural Data

The fundamental properties of this compound are critical for its application in synthesis and research. These properties vary slightly depending on the isomeric form (racemate vs. specific enantiomers).

Core Properties

A summary of the key quantitative data for the compound is presented below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₃NOS | [][2][3][4][5] |

| Molecular Weight | 171.26 g/mol | [][2][3][4][6][7][8] |

| Appearance | White powder to Orange Solid | [2][5] |

| Melting Point | 56-61 °C | [3] |

| Boiling Point | 294.3 ± 35.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

Structural Identifiers and Isomers

The compound exists as a racemate and as individual (R) and (S) enantiomers. The (S)-enantiomer is the specific precursor required for the synthesis of the active (S)-Duloxetine enantiomer.[6][9]

| Identifier | Racemic Form | (S)-Enantiomer | (R)-Enantiomer |

| CAS Number | 116539-56-1[2][4] | 116539-55-0[6][7] | 116539-57-2[][5] |

| IUPAC Name | This compound | (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | (1R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol |

| InChI | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m0/s1 | InChI=1S/C8H13NOS/c1-9-5-4-7(10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3/t7-/m1/s1 |

| Canonical SMILES | CNCCC(C1=CC=CS1)O | CNCC--INVALID-LINK--O | CNCC--INVALID-LINK--O |

Molecular Structure

The chemical structure of this compound, highlighting the chiral center.

Caption: Molecular structure of this compound.

Role in Medicinal Chemistry and Drug Development

The utility of this molecule stems from its specific structural motifs which are recognized pharmacophores for several classes of therapeutic agents.

Keystone Intermediate for Duloxetine

The primary application of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is as the penultimate intermediate in the industrial synthesis of (S)-Duloxetine. The stereospecificity of this precursor is crucial for the efficacy of the final drug product. The synthetic pathway involves the subsequent reaction of this alcohol with 1-fluoronaphthalene to form the diaryl ether linkage characteristic of Duloxetine.[10]

Scaffold for Cardiovascular Drugs

The core structure of this compound aligns with the β-adrenergic pharmacophore.[] This makes it a valuable starting material for the synthesis of novel β-blockers and antiarrhythmic agents, which are used to manage conditions like hypertension and cardiac arrhythmias.[] The (R)-enantiomer, in particular, is noted for its potential in ensuring enantioselective binding to adrenergic receptors, which can lead to higher efficacy and a more favorable side-effect profile.[]

Caption: Synthetic utility as a precursor for various drug classes.

Synthetic Strategies and Methodologies

The synthesis of this compound, especially its enantiomerically pure forms, is a well-explored area. Routes typically begin from commercially available thiophene derivatives.[9][11]

Overview of Synthetic Routes

Several synthetic pathways have been developed, with the most common starting materials being:

-

2-Acetylthiophene: This is arguably the most frequent starting point, typically involving a Mannich reaction followed by reduction.[12][13]

-

2-Thiophenecarboxaldehyde: Aldol-type reactions can be employed.[9]

-

Thiophene: Friedel-Crafts acylation followed by further functionalization.[9]

The critical step in these syntheses is the stereoselective reduction of the ketone intermediate, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one, to establish the desired stereochemistry at the hydroxyl-bearing carbon.[10]

Representative Protocol: Mannich Reaction and Reduction

This protocol outlines a generalized, two-step synthesis starting from 2-acetylthiophene. Disclaimer: This is an illustrative procedure and must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Mannich Reaction to form 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride

-

Reaction Setup: To a suitable reaction vessel, add 2-acetylthiophene, dimethylamine hydrochloride, and paraformaldehyde in a solvent such as ethanol or isopropanol.

-

Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.

-

Reflux: Heat the mixture to reflux and maintain for several hours until TLC or HPLC analysis indicates consumption of the starting material.

-

Isolation: Cool the reaction mixture to room temperature and then chill in an ice bath to precipitate the product. Collect the solid by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum to yield the ketonic Mannich base hydrochloride.[12]

Step 2: Enantioselective Reduction to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol This step is often achieved using advanced chemoenzymatic or catalytic asymmetric methods for high enantiomeric excess.

-

Biocatalytic Reduction: A highly effective method involves using a specific carbonyl reductase enzyme (e.g., from Rhodosporidium toruloides) that is selective for the (S)-enantiomer.[11][12]

-

Reaction Conditions: The ketone precursor is incubated with the enzyme in a buffered aqueous solution, often with a co-factor regeneration system (e.g., glucose and glucose dehydrogenase).

-

Monitoring: The reaction is monitored for conversion and enantiomeric excess (ee) using chiral HPLC.

-

Workup and Purification: Once the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the high-purity (S)-alcohol.[12]

Caption: A common synthetic workflow from 2-acetylthiophene.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

GHS Hazard Statements:

-

Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Conclusion

This compound is more than a simple chemical intermediate; it is a cornerstone molecule in the synthesis of complex pharmaceuticals. Its value is defined by its precise molecular architecture and, critically, its stereochemistry. A thorough understanding of its physicochemical properties, synthetic pathways, and handling requirements is essential for professionals in drug discovery and development who leverage this compound to create next-generation therapeutics for neurological and cardiovascular diseases.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. CAS#:116539-56-1 | this compound | Chemsrc [chemsrc.com]

- 4. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, CasNo.116539-57-2 Hangzhou Huarong Pharm Co., Ltd. China (Mainland) [huarong01.lookchem.com]

- 6. (1S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol [lgcstandards.com]

- 7. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-3-Methylamino-1-(thiophene-2-yl)propan-1-ol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 10. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. US7498448B2 - Methods for the production of 3-methylamino-1-(thiene-2-yl)-propane-1-ol - Google Patents [patents.google.com]

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol solubility data

An In-depth Technical Guide to the Solubility Profile of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Introduction and Compound Significance

This compound, with the molecular formula C8H13NOS and a molecular weight of 171.26 g/mol , is a structurally significant molecule in medicinal chemistry.[2] It exists as a racemic mixture and as individual (R) and (S) enantiomers, with the (R)-enantiomer being a crucial precursor for cardiovascular and central nervous system drugs, most notably Duloxetine.[]

The solubility of an active pharmaceutical ingredient (API) intermediate like this is a critical physicochemical parameter that profoundly impacts its handling, purification, reaction kinetics, and formulation development. A comprehensive understanding of its solubility profile is therefore essential for process optimization, ensuring reaction efficiency, and developing robust crystallization procedures for purification.

Physicochemical Profile

The fundamental properties of this compound are summarized below. These computed descriptors provide a baseline for understanding its chemical nature.

| Property | Value | Source |

| IUPAC Name | 3-(methylamino)-1-thiophen-2-ylpropan-1-ol | [2] |

| Molecular Formula | C8H13NOS | [][2] |

| Molecular Weight | 171.26 g/mol | [][2] |

| CAS Number (Racemate) | 116539-56-1 | [2] |

| CAS Number ((R)-enantiomer) | 116539-57-2 | [] |

| CAS Number ((S)-enantiomer) | 116539-55-0 | [3] |

Predicted Solubility Behavior and Influencing Factors

While specific experimental data is scarce, a robust solubility profile can be predicted by examining the molecule's constituent parts and applying fundamental chemical principles.

The Role of Structural Moieties

The molecule's structure presents a duality in polarity. The thiophene ring is an aromatic, sulfur-containing heterocycle that contributes significant lipophilic (hydrophobic) character.[4] In contrast, the propanol chain contains a secondary amine and a hydroxyl group, both of which are polar and capable of forming hydrogen bonds. This bifunctional nature suggests that its solubility will be highly dependent on the solvent system.

-

Aqueous Solubility: Due to the hydrophobic thiophene ring, the compound is predicted to have low intrinsic solubility in pure water.[4]

-

Organic Solvent Solubility: It is expected to be soluble in polar organic solvents, particularly alcohols (e.g., methanol, ethanol) and other solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can interact with the polar amino alcohol portion.[4]

Critical Influence of pH

The methylamino group is basic and will be protonated in acidic conditions. This ionization is the most critical factor governing aqueous solubility.

-

Low pH (Acidic): In an acidic medium (pH < pKa of the amine), the amino group will exist as a protonated cation (-NH2(CH3)+). This charged species dramatically increases the molecule's polarity, leading to a significant increase in aqueous solubility.[5][6]

-

High pH (Basic/Neutral): At neutral or basic pH (pH > pKa), the amine will be in its neutral, uncharged form. In this state, the molecule's low intrinsic aqueous solubility, dominated by the lipophilic thiophene ring, will be observed.

This pH-dependent behavior is a cornerstone of designing extraction, purification, and formulation strategies.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, the shake-flask method is the gold standard.[7] The following protocol is a self-validating system designed for accuracy.

Materials and Equipment

-

This compound (pure solid)

-

Selected solvents (e.g., deionized water, pH-buffered solutions, ethanol, methanol)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Solvent Systems: Prepare all solvents and buffer solutions. For pH-dependent studies, use a series of buffers (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution has been achieved.

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Scientific Rationale: Agitation is crucial to maximize the surface area of the solid exposed to the solvent, accelerating the dissolution process. A constant temperature is maintained because solubility is temperature-dependent.[8]

-

-

Equilibrium Time: Agitate the mixtures for a sufficient time to reach thermodynamic equilibrium, typically 24 to 48 hours.[7]

-

Scientific Rationale: This extended period ensures that the rate of dissolution equals the rate of precipitation, resulting in a stable, saturated solution. Shorter times may only yield kinetic solubility, which can be misleadingly high.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. For fine suspensions, centrifuge the vials to achieve clear separation of the supernatant.

-

Scientific Rationale: It is critical to sample only the liquid phase. Failure to remove undissolved solid particles will lead to an overestimation of solubility.

-

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a syringe filter into a clean vial.

-

Scientific Rationale: Filtration is a final, mandatory step to remove any microscopic, undissolved particles before analysis.

-

-

Dilution and Analysis: Accurately dilute the filtered sample with a suitable mobile phase to bring its concentration within the calibrated range of the HPLC method. Analyze the diluted sample via HPLC to determine the concentration.

-

Data Analysis: Using the measured concentration and the dilution factor, calculate the solubility of the compound in the original solvent (e.g., in mg/mL or µg/mL).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Workflow for thermodynamic solubility determination.

Conclusion

While direct, published solubility values for this compound are not widely available, its molecular structure provides clear indicators for its behavior. Its solubility is expected to be low in neutral water but significantly enhanced in acidic conditions due to the protonation of its basic amino group. For drug development professionals, the experimental determination of this pH-dependent profile is non-negotiable. The detailed protocol provided in this guide offers a robust and scientifically sound method for generating this critical data, enabling informed decisions in process chemistry, purification, and formulation development.

References

- 2. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(N-Methylamino)-1-(2-thienyl)-1-propanol, (-)- | C8H13NOS | CID 10095047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

A Guide to the Spectral Analysis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol: A Key Pharmaceutical Intermediate

Introduction

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a chiral β-amino alcohol that serves as a critical intermediate in the synthesis of various pharmaceuticals, most notably the serotonin-norepinephrine reuptake inhibitor, Duloxetine.[][2] The precise chemical structure and purity of this intermediate are paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Spectroscopic analysis provides the definitive means of confirming the molecular structure, identifying impurities, and ensuring batch-to-batch consistency.

This in-depth technical guide provides a comprehensive overview of the spectral data for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the characterization of this molecule. While raw experimental data for this specific compound is not always publicly available, this guide will present a detailed predictive analysis based on established principles of spectroscopy and data from analogous structures. This approach will equip the reader with the necessary knowledge to interpret experimentally acquired spectra of this compound and similar molecules.

Molecular Structure and Functional Groups

A thorough understanding of the spectral data begins with an analysis of the molecule's constituent parts. This compound comprises a 2-substituted thiophene ring, a secondary alcohol, and a secondary amine integrated into a propanol backbone. Each of these functional groups will give rise to characteristic signals in the various spectra, allowing for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

In ¹H NMR spectroscopy of this compound, we expect to see distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Notes |

| Thiophene H5 | ~7.2-7.4 | dd | J ≈ 5.0, 1.2 | The proton on the carbon adjacent to the sulfur and furthest from the substituent. |

| Thiophene H3 | ~6.9-7.0 | dd | J ≈ 3.5, 1.2 | The proton on the carbon between the sulfur and the substituent-bearing carbon. |

| Thiophene H4 | ~6.9-7.0 | dd | J ≈ 5.0, 3.5 | The proton on the carbon adjacent to the substituent-bearing carbon. |

| CH-OH | ~4.9-5.1 | t | J ≈ 6.5 | The methine proton attached to the hydroxyl group and the thiophene ring. |

| CH₂-N | ~2.8-3.0 | m | - | The methylene group adjacent to the nitrogen. |

| CH₂-CH | ~1.8-2.0 | m | - | The methylene group adjacent to the chiral center. |

| N-CH₃ | ~2.4 | s | - | The methyl group attached to the nitrogen. |

| OH | broad | s | - | The hydroxyl proton; its chemical shift is variable and depends on concentration and solvent. |

| NH | broad | s | - | The amine proton; its chemical shift is also variable. |

Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

Causality Behind Predicted Chemical Shifts:

-

Thiophene Protons: The protons on the thiophene ring are in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts and coupling patterns are well-documented for 2-substituted thiophenes.[3][4]

-

Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen atom and the thiophene ring, hence its downfield shift.

-

Methylene Protons: The methylene groups of the propane chain will appear as complex multiplets due to coupling with each other and the adjacent methine and amine protons.

-

N-Methyl Protons: The methyl group attached to the nitrogen is a sharp singlet, a characteristic feature for N-methyl groups in ¹H NMR.[5]

-

Labile Protons (OH and NH): These protons often appear as broad singlets due to chemical exchange and hydrogen bonding. Their signals can be confirmed by a D₂O exchange experiment, where they will disappear from the spectrum.[5][6]

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Thiophene C2 (ipso) | ~145-150 | The carbon bearing the substituent. |

| Thiophene C5 | ~126-128 | The carbon adjacent to the sulfur and furthest from the substituent. |

| Thiophene C3 | ~124-126 | The carbon between the sulfur and the substituent-bearing carbon. |

| Thiophene C4 | ~123-125 | The carbon adjacent to the substituent-bearing carbon. |

| CH-OH | ~68-72 | The carbon attached to the hydroxyl group. |

| CH₂-N | ~50-55 | The carbon adjacent to the nitrogen. |

| CH₂-CH | ~35-40 | The carbon adjacent to the chiral center. |

| N-CH₃ | ~33-37 | The methyl carbon attached to the nitrogen. |

Note: Chemical shifts are predicted for a deuterated chloroform (CDCl₃) solvent. Actual values may vary.

Rationale for Predicted Chemical Shifts:

The chemical shifts of the thiophene carbons are influenced by the substitution pattern.[7][8] The carbons of the propanolamine side chain are in the aliphatic region, with their specific shifts determined by the proximity of electronegative atoms (oxygen and nitrogen).

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This often requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum.

-

D₂O Exchange (Optional): To identify the OH and NH protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum. The signals corresponding to the OH and NH protons will diminish or disappear.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad, Strong |

| N-H (Secondary Amine) | Stretching | 3300-3500 | Weak to Medium, Sharper than O-H |

| C-H (Thiophene) | Stretching | ~3100 | Medium |

| C-H (Aliphatic) | Stretching | 2800-3000 | Medium to Strong |

| C=C (Thiophene) | Stretching | 1400-1600 | Medium |

| C-O (Alcohol) | Stretching | 1000-1200 | Strong |

| C-N (Amine) | Stretching | 1020-1250 | Medium to Weak |

Interpretation of IR Spectrum:

The IR spectrum will be dominated by a broad, strong absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol.[9] A weaker, sharper N-H stretching band for the secondary amine may be superimposed or adjacent to the O-H band.[5][10][11] The C-H stretching vibrations of the thiophene ring and the aliphatic chain will also be present, along with the characteristic C=C stretching of the aromatic ring and strong C-O and C-N stretching bands in the fingerprint region.

Experimental Protocol for IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Ensure the ATR crystal is clean. Collect a background spectrum.

-

Sample Spectrum Acquisition: Lower the ATR anvil to ensure good contact with the sample. Collect the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound, which can be used for structural elucidation.

Predicted Mass Spectral Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₃NOS), which is 171.26 g/mol .[12] According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5][13]

-

Major Fragmentation Pathways:

-

α-Cleavage: A common fragmentation pathway for both alcohols and amines is the cleavage of the bond adjacent to the heteroatom.[13][14][15] For this compound, this can occur on either side of the chiral center or adjacent to the nitrogen.

-

Cleavage between the CH-OH and the CH₂ group would lead to a resonance-stabilized thiophenyl-methanol cation.

-

Cleavage adjacent to the nitrogen is also highly likely, leading to the formation of a stable iminium ion.

-

-

Dehydration: Alcohols often exhibit a loss of water (M-18), which may result in a significant peak at m/z 153.[15]

-

Table of Predicted Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 171 | [C₈H₁₃NOS]⁺ | Molecular Ion |

| 153 | [C₈H₁₁NS]⁺ | Loss of H₂O |

| 111 | [C₅H₃OS]⁺ | Cleavage of the propanolamine side chain |

| 44 | [CH₃NH=CH₂]⁺ | α-Cleavage at the amine |

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

GC Separation: Inject the sample into the gas chromatograph (GC). The compound will be vaporized and separated from any impurities as it passes through the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer (e.g., an electron ionization source).

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated.

Visualizing the Workflow

The logical progression of spectral analysis for structural confirmation follows a systematic workflow.

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a robust methodology for its structural confirmation and purity assessment. While this guide has presented a predictive analysis, the principles and expected spectral features discussed herein provide a solid foundation for the interpretation of experimental data. For researchers and professionals in drug development, a meticulous application of these spectroscopic techniques is indispensable for ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. academic.oup.com [academic.oup.com]

- 4. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. This compound | C8H13NOS | CID 10214420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol synthesis intermediate

An In-depth Technical Guide to the Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

Introduction: The Strategic Importance of a Chiral Intermediate

(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a molecule of significant interest within the pharmaceutical industry, primarily serving as a pivotal chiral intermediate in the synthesis of the potent antidepressant drug, Duloxetine.[1][] Marketed under trade names like Cymbalta®, Duloxetine is a serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, generalized anxiety disorder, and fibromyalgia. The therapeutic efficacy of Duloxetine is critically dependent on its stereochemistry; the (S)-enantiomer is the pharmacologically active component. Consequently, the development of efficient, scalable, and stereoselective synthetic routes to (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol is a core objective for pharmaceutical chemists and process developers.

The principal challenge in synthesizing this intermediate lies in the precise construction of the chiral carbinol center, demanding high enantiomeric purity to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[3] This guide provides a detailed exploration of the predominant and most effective strategies for achieving this, focusing on asymmetric reduction and classical resolution. We will delve into the mechanistic underpinnings of these methods, provide field-proven protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Strategic Overview: Pathways to Enantiopurity

The synthesis of the target molecule can be broadly categorized into two primary strategies, each beginning from the common precursor, 3-(methylamino)-1-(thiophen-2-yl)propan-1-one. The choice of strategy hinges on how the critical chiral center is introduced.

References

The Pivotal Role of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in the Enantioselective Synthesis of Duloxetine

An In-depth Technical Guide

Introduction: The Significance of Duloxetine and its Chiral Synthesis

Duloxetine, marketed under trade names like Cymbalta®, is a potent and widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and certain types of chronic pain.[1][2] It functions as a Serotonin-Norepinephrine Reuptake Inhibitor (SNRI), effectively modulating the levels of these crucial neurotransmitters in the brain.[1] A critical aspect of duloxetine's pharmacology is its stereochemistry. The therapeutic activity resides almost exclusively in the (S)-enantiomer, which is reported to be twice as potent as its (R)-counterpart in inhibiting serotonin reuptake.[3][4] Consequently, the development of efficient, scalable, and enantioselective synthetic routes to produce pure (S)-duloxetine is of paramount importance in pharmaceutical manufacturing.

Many early and established syntheses of duloxetine involved the use of an N,N-dimethylated intermediate, (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. This pathway, however, necessitated a final, often challenging, N-demethylation step to arrive at the secondary amine of the final product.[1][5][6] This additional step could lead to lower yields and the formation of impurities.[6]

A more direct and elegant approach involves the use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as the key chiral building block.[6][] This intermediate already contains the required N-methyl secondary amine functionality, thereby circumventing the need for a problematic demethylation step. This guide provides a detailed examination of the synthesis and utilization of this pivotal intermediate, outlining the causality behind experimental choices and presenting validated protocols for researchers in drug development.

Part 1: Synthesis and Chiral Resolution of the Key Intermediate

The synthesis of enantiomerically pure (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol is the foundational stage for this streamlined approach to duloxetine. The common industrial strategy involves the synthesis of a racemic mixture followed by a highly efficient chiral resolution.

Racemic Synthesis

The synthesis typically begins with a readily available starting material, 2-acetylthiophene. The process proceeds through two main steps:

-

Mannich Reaction: 2-acetylthiophene is reacted with formaldehyde and methylamine (often as its hydrochloride salt) in a Mannich reaction to produce the β-aminoketone, 3-methylamino-1-(2-thienyl)-1-propanone.[8] This reaction efficiently constructs the core carbon-nitrogen backbone of the intermediate.

-

Ketone Reduction: The resulting keto-amine is then reduced to the corresponding racemic alcohol, (±)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol. Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent are effective for this transformation.[3]

The overall racemic synthesis pathway is illustrated below.

Caption: Racemic synthesis of the key amino alcohol intermediate.

Industrial Chiral Resolution

While asymmetric synthesis methods exist, classical resolution via diastereomeric salt formation remains a robust, reproducible, and cost-effective method for large-scale production.[6][9] For 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, (S)-mandelic acid has been identified as a highly effective resolving agent.[6][9]

The principle behind this resolution is the reaction of the racemic amine with a single enantiomer of a chiral acid. This creates a mixture of two diastereomeric salts with different physical properties, most notably, solubility.

(±)-Amine + (S)-Acid → [(S)-Amine·(S)-Acid] + [(R)-Amine·(S)-Acid]

In this specific case, the (S)-amine·(S)-mandelic acid salt is significantly less soluble in certain solvent systems, allowing it to be selectively crystallized from the solution. An optimized process uses 2-butanol with a small amount of water, which facilitates the formation of a unique hydrogen-bonding network in the crystal lattice of the desired diastereomer.[6]

Caption: Workflow for the chiral resolution of the amino alcohol.

Following filtration, the diastereomerically pure salt is treated with a base (e.g., sodium hydroxide) to neutralize the mandelic acid and liberate the free (S)-amino alcohol, which can then be extracted. This process reliably yields the (S)-intermediate with exceptionally high enantiomeric purity (>99.9% ee).[6][9]

Part 2: Conversion to (S)-Duloxetine

With the enantiomerically pure intermediate in hand, the final steps of the synthesis are direct and efficient. The core transformation is the formation of the naphthyl ether via a nucleophilic aromatic substitution (SNAr) reaction.

The SNAr Condensation Reaction

The key step involves the coupling of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol with 1-fluoronaphthalene. This reaction is a classic example of SNAr, where the highly electronegative fluorine atom activates the naphthalene ring for nucleophilic attack.

-

Mechanism: The reaction is carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO). A strong base, typically sodium hydride (NaH), is used to deprotonate the hydroxyl group of the amino alcohol.[4] This generates a potent nucleophile, the corresponding alkoxide, which then attacks the C1 position of 1-fluoronaphthalene, displacing the fluoride ion to form the desired ether linkage.

Caption: The core nucleophilic aromatic substitution (SNA_r) reaction.

This direct coupling is a significant advantage of using the N-methyl intermediate, as it constructs the final duloxetine molecule in a single, high-yielding step from the chiral building block.[6]

Salt Formation and Isolation

The crude (S)-duloxetine, which is an oily free base, is typically converted to a stable, crystalline, and pharmaceutically acceptable salt for formulation. The hydrochloride salt is most common.[5][10] This is achieved by treating a solution of the duloxetine base in a suitable organic solvent (e.g., acetone or ethyl acetate) with hydrochloric acid. The resulting (S)-duloxetine hydrochloride precipitates and can be isolated by filtration, washed, and dried.[5][11]

Part 3: Quantitative Data and Protocol Validation

The efficiency of a synthetic route is measured by its yield and purity at each step. The use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol provides a robust and high-fidelity pathway.

| Step | Key Reagents | Solvent(s) | Typical Yield | Final Purity (ee) | Reference(s) |

| Chiral Resolution | (S)-Mandelic Acid | 2-Butanol / H₂O | ~40-45% (of theoretical max 50%) | >99.9% | [6] |

| SNAr Condensation | 1-Fluoronaphthalene, NaH | DMSO | 78-85% | >99% | [4] |

| Salt Formation | Hydrochloric Acid | Acetone / Ethyl Acetate | >95% | >99.5% | [5] |

Part 4: Detailed Experimental Protocols

The following protocols are representative methodologies based on published literature and are intended for trained chemists in a controlled laboratory setting.

Protocol 1: Chiral Resolution of (±)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

-

Preparation: In a suitable reaction vessel, dissolve racemic this compound (1.0 eq) and (S)-mandelic acid (0.5 - 0.6 eq) in 2-butanol containing a small molar equivalent of water.[6] Heat the mixture until a clear solution is obtained.

-

Crystallization: Allow the solution to cool slowly to ambient temperature with gentle stirring. The less soluble diastereomeric salt, (S)-amine·(S)-acid·H₂O, will begin to crystallize.

-

Isolation: Cool the resulting slurry further in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold 2-butanol.

-

Liberation of Free Amine: Suspend the isolated salt in a mixture of water and a water-immiscible organic solvent (e.g., toluene). Adjust the pH of the aqueous layer to >12 with a strong base (e.g., 2M NaOH).

-

Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol as a highly enantiopure oil or solid.

Protocol 2: Synthesis of (S)-Duloxetine Hydrochloride

-

Reaction Setup: To a stirred suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen), add a solution of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (1.0 eq) in DMSO dropwise, maintaining the temperature below 25°C.[4]

-

Addition of Naphthalene: After hydrogen evolution ceases, add 1-fluoronaphthalene (1.1 eq) to the reaction mixture.[4]

-

Reaction: Heat the mixture to approximately 50-60°C and stir for several hours until TLC or HPLC analysis indicates complete consumption of the starting alcohol.[12]

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice water. Extract the aqueous mixture multiple times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic extracts, wash sequentially with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to obtain crude (S)-duloxetine free base as an oil.

-

Salt Formation: Dissolve the crude oil in acetone. To this solution, add a calculated amount of hydrochloric acid (e.g., as a solution in isopropanol or ether) dropwise with stirring.[11]

-

Isolation: The (S)-duloxetine hydrochloride will precipitate as a white solid. Stir the slurry at a reduced temperature (0-5°C) for an hour, then collect the product by filtration. Wash the solid with cold acetone and dry under vacuum to yield the final product.

Conclusion

The strategic use of (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol represents a significant refinement in the synthesis of duloxetine. By incorporating the final N-methyl group into the chiral intermediate, this pathway eliminates a difficult demethylation step, leading to a more efficient, higher-yielding, and cleaner manufacturing process. The robust and scalable chiral resolution with (S)-mandelic acid ensures the production of the intermediate with the exceptionally high enantiomeric purity required for a modern pharmaceutical agent. This approach underscores the principle that careful selection of key intermediates is fundamental to designing logical and economically viable synthetic routes in drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. bcc.bas.bg [bcc.bas.bg]

- 4. arkat-usa.org [arkat-usa.org]

- 5. IMPROVED SYNTHESIS AND PREPARATIONS OF DULOXETINE SALTS - Patent 1971592 [data.epo.org]

- 6. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 8. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. US8269023B2 - Process for preparation of duloxetine hydrochloride - Google Patents [patents.google.com]

- 11. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]

- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

The Pivotal Role of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol in Neuropharmacology and Beyond: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the biological significance of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, a chiral β-amino alcohol that holds a central position in modern medicinal chemistry. While its intrinsic biological activity is not extensively characterized, its profound importance lies in its role as a key stereospecific building block for the synthesis of high-value pharmaceuticals. This document will elucidate the synthetic pathways, stereochemical considerations, and the indirect yet critical biological relevance of this compound, primarily through its conversion to the potent antidepressant Duloxetine. Furthermore, we will explore the potential applications of its distinct enantiomers in the development of cardiovascular drugs. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical entity.

Introduction: A Molecule of Indirect Significance

This compound is a fascinating molecule whose biological significance is not defined by its own pharmacological profile, but rather by the potent bioactivity of the compounds it helps create.[1][2] This chiral β-amino alcohol, particularly its (S)-enantiomer, is a critical intermediate in the synthesis of Duloxetine, a blockbuster antidepressant that functions as a serotonin-norepinephrine reuptake inhibitor (SNRI).[1][3] The thiophene ring and the methylamino-propan-1-ol backbone are key structural features that are carried through to the final active pharmaceutical ingredient (API), contributing to its efficacy.

The stereochemistry of this compound is of paramount importance. The (S)-enantiomer is the precursor to the therapeutically active (S)-Duloxetine, while the (R)-enantiomer, due to its structural resemblance to the β-adrenergic pharmacophore, is a valuable chiral building block for the potential synthesis of β-blockers and antiarrhythmic agents.[2] This guide will delve into the distinct synthetic routes and the divergent therapeutic paths of these two enantiomers, providing a holistic view of the compound's contribution to medicine.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and for appreciating its potential, albeit limited, biological interactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NOS | --INVALID-LINK-- |

| Molecular Weight | 171.26 g/mol | --INVALID-LINK-- |

| XLogP3 | 0.7 | --INVALID-LINK-- |

| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |

| Rotatable Bond Count | 4 | --INVALID-LINK-- |

Synthetic Pathways: The Gateway to Bioactivity

The synthesis of enantiomerically pure this compound is a critical step in the production of its downstream pharmaceutical products. Various chemoenzymatic and asymmetric synthesis strategies have been developed to achieve high enantiomeric excess (ee).

Enantioselective Synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

The (S)-enantiomer is the key precursor for Duloxetine. A common and efficient method involves the asymmetric reduction of a ketone precursor.

This protocol outlines a chemoenzymatic approach for the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol.[1]

-

Immobilization of Biocatalyst: Saccharomyces cerevisiae CGMCC No. 2230 is immobilized in ACA liquid-core microcapsules. Optimal capsule formation conditions include 90% chitosan deacetylation, a chitosan molecular weight of 30,000-50,000, 5.0 g/L chitosan, and a pH 6.0 citrate buffer solution.

-

Asymmetric Reduction: The reduction of 3-N-methylamino-1-(2-thienyl)-1-propanone is carried out in a membrane reactor.

-

Reaction Conditions: The reaction is maintained at pH 6.0 and 30 °C with agitation at 180 rpm.

-

Continuous Process: A continuous reduction process is employed to mitigate product inhibition and enhance production capacity.

-

Product Isolation: The product, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, is isolated with a conversion rate of 100% and an enantiomeric excess exceeding 99.0%.

Synthesis of (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

The (R)-enantiomer can be obtained through similar synthetic strategies, often employing a different chiral catalyst or resolving agent that selectively produces the opposite stereoisomer. Its synthesis is pursued for the potential development of cardiovascular drugs.

Biological Significance through Pharmacological Scaffolding

The primary biological significance of this compound is realized upon its incorporation into more complex and potent molecules.

The Cornerstone of Duloxetine: An Antidepressant Powerhouse

The (S)-enantiomer is a direct precursor to Duloxetine. The conversion involves an O-arylation reaction with 1-fluoronaphthalene.

Duloxetine exerts its therapeutic effects by potently and selectively inhibiting the reuptake of serotonin and norepinephrine in the central nervous system. This dual-action mechanism is believed to be more effective in treating a broader range of depressive symptoms compared to single-action antidepressants. The structural motifs provided by this compound, namely the thiophene ring and the propanamine side chain, are crucial for the high-affinity binding of Duloxetine to the serotonin and norepinephrine transporters.

The following protocol outlines the conversion of (S)-(-)-3-methylamino-1-(thiophene-2-yl)propan-1-ol to Duloxetine Hydrochloride.[4]

-

Reaction Setup: To a 1 L, 4-necked round bottom flask equipped with a mechanical stirrer, reflux condenser, and calcium chloride drying tube under a nitrogen atmosphere, add dimethyl sulfoxide (DMSO) (225 ml) and (S)-(-)-3-methylamino-1-(thiophene-2-yl)propan-1-ol.

-

Base Addition: Cool the resulting colorless solution to 10-15°C. Add sodium hydride (12.5 g, 60% dispersion in oil) in portions over 60 minutes, maintaining the temperature at 10-15°C.

-

Arylation: After the addition of sodium hydride, add 1-fluoronaphthalene and stir the reaction mixture at room temperature for 12-16 hours.

-

Workup: Quench the reaction with ice water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Salt Formation: Treat the organic extract with a solution of hydrogen chloride in isopropanol (IPA.HCl) to precipitate Duloxetine Hydrochloride.

-

Purification: Filter the precipitated solid, wash with cold isopropanol, and dry under vacuum to yield (S)-(+)-N-methyl-3-(1-naphthalenyloxy)-3-(2-thiophenyl)propanamine hydrochloride.

A Potential Scaffold for Cardiovascular Drugs: The (R)-Enantiomer

The (R)-enantiomer of this compound shares structural similarities with the aryloxypropanolamine core of many β-adrenergic receptor antagonists (β-blockers).[2] This makes it a valuable chiral starting material for the synthesis of novel cardiovascular drugs.

The thiophene moiety can modulate the lipophilicity and metabolic stability of potential drug candidates, while the chiral propanolamine side chain is essential for stereoselective binding to β-adrenergic receptors. Further research in this area could lead to the development of novel β-blockers with improved pharmacokinetic and pharmacodynamic profiles.

Conclusion and Future Perspectives

Future research should continue to focus on the development of more efficient and sustainable synthetic routes to this valuable intermediate. Furthermore, a more detailed exploration of the biological activities of both the (S)- and (R)-enantiomers, as well as their derivatives, may uncover novel therapeutic applications beyond their current use. The story of this compound is a testament to the intricate relationship between chemical synthesis and biological function, a relationship that continues to drive innovation in the pharmaceutical sciences.

References

- 1. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 4. Novel Process For Preparation Of Duloxetine And Intermediates For Use [quickcompany.in]

Methodological & Application

Mannich reaction for 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol

An Application Note for the Synthesis of 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol via Mannich Reaction

Abstract